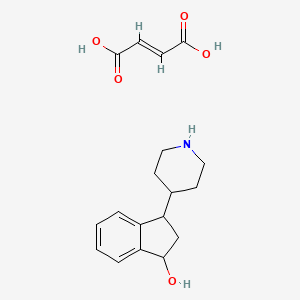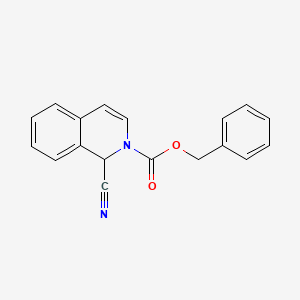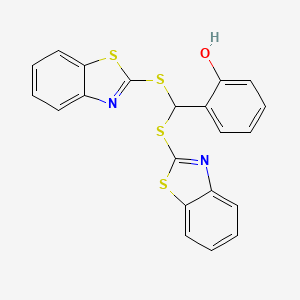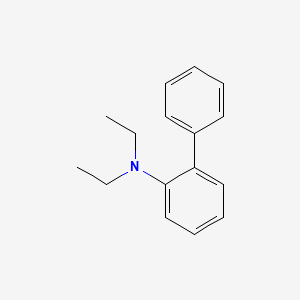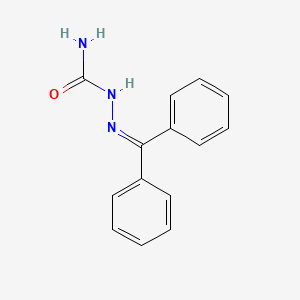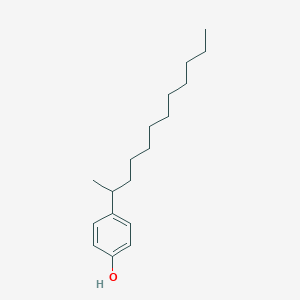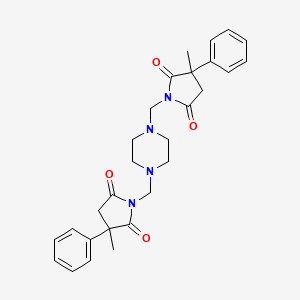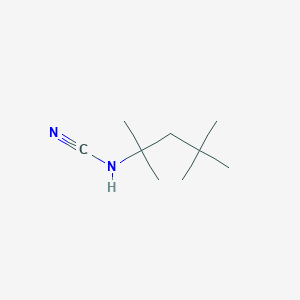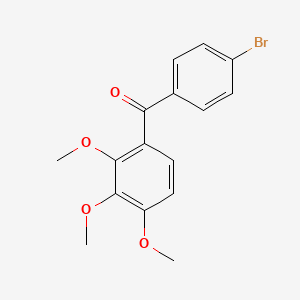![molecular formula C22H24N4O12Sn B14720697 Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane CAS No. 15081-82-0](/img/structure/B14720697.png)
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane is an organotin compound characterized by the presence of two butyl groups and two 3,5-dinitrobenzoyl groups attached to a central tin atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5-dinitrobenzoyl chloride in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
(C4H9)2SnO+2C7H3(NO2)2COCl→(C4H9)2Sn[OC(O)C7H3(NO2)2]2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors equipped with reflux condensers to manage the heat and ensure efficient mixing of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of higher oxidation state tin compounds.
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions where the 3,5-dinitrobenzoyl groups are replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibutylbis[(3,5-diaminobenzoyl)oxy]stannane.
Substitution: Dibutylbis[(substituted benzoyl)oxy]stannane derivatives.
科学研究应用
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form stable complexes with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the tin center, which acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic groups in biological molecules.
相似化合物的比较
- Dibutylbis[(stearoyloxy)stannane]
- Dibutyldiphenylstannane
- Dibutylbis[(octadec-9-enoyloxy)stannane]
Comparison: Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity compared to other similar compounds. The nitro groups enhance the compound’s ability to participate in redox reactions and form stable complexes with biological molecules, making it particularly useful in applications requiring strong oxidative or reductive capabilities.
属性
CAS 编号 |
15081-82-0 |
|---|---|
分子式 |
C22H24N4O12Sn |
分子量 |
655.2 g/mol |
IUPAC 名称 |
[dibutyl-(3,5-dinitrobenzoyl)oxystannyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/2C7H4N2O6.2C4H9.Sn/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-3-4-2;/h2*1-3H,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
KIJMRHRQSCGJST-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



